3-Chloroisoquinolin-7-amine
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Overview
Description
3-Chloroisoquinolin-7-amine is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the seventh position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinolin-7-amine can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by amination. For instance, 3-chloroisoquinoline can be synthesized by the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3-chloroisoquinoline can then be subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), primary amines, and secondary amines are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroisoquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, anticancer, and antimicrobial activities.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinolin-7-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinolin-7-amine: Similar structure with a fluorine atom instead of chlorine.
3-Iodoisoquinolin-7-amine: Similar structure with an iodine atom instead of chlorine.
Uniqueness
3-Chloroisoquinolin-7-amine is unique due to its specific electronic and steric properties imparted by the chlorine atom. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
3-chloroisoquinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMWNSGXCNTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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